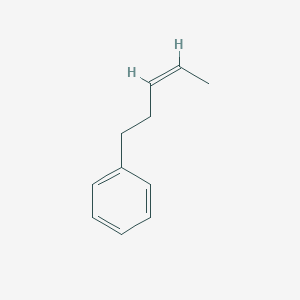

Benzene, 3-pentenyl-, (Z)-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

"Benzene, 3-pentenyl-, (Z)-" is an aromatic hydrocarbon featuring a benzene ring substituted with a cis-configured (Z) 3-pentenyl group. The pentenyl substituent consists of a five-carbon chain with a double bond at the third position. The (Z) designation indicates that the higher-priority groups on each carbon of the double bond are on the same side, influencing molecular geometry and physicochemical properties.

Méthodes De Préparation

Voies de synthèse et conditions de réaction : L'indirubin-3-monoxime peut être synthétisé par plusieurs méthodes. Une approche courante implique la réaction de l'indirubin avec le chlorhydrate d'hydroxylamine en présence d'une base telle que l'acétate de sodium. La réaction se produit généralement dans un solvant organique tel que l'éthanol ou le méthanol à des températures élevées (environ 60-80 °C) pendant plusieurs heures .

Méthodes de production industrielle : Bien que les méthodes de production industrielle spécifiques pour l'indirubin-3-monoxime ne soient pas largement documentées, la synthèse suit généralement des principes similaires aux méthodes de laboratoire mais à plus grande échelle. Cela implique l'optimisation des conditions de réaction pour maximiser le rendement et la pureté, en utilisant souvent des réacteurs à écoulement continu et des techniques de purification avancées comme la cristallisation et la chromatographie .

Analyse Des Réactions Chimiques

Types de réactions : L'indirubin-3-monoxime subit diverses réactions chimiques, notamment :

Oxydation : Il peut être oxydé pour former différents dérivés d'oxime.

Réduction : Les réactions de réduction peuvent le reconvertir en indirubin ou en d'autres formes réduites.

Substitution : Il peut participer à des réactions de substitution nucléophile, en particulier au niveau du groupe oxime.

Réactifs et conditions courantes :

Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs comme le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont souvent utilisés.

Produits principaux : Les produits principaux de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire divers dérivés d'oxime, tandis que la réduction produit généralement de l'indirubin ou des composés apparentés .

4. Applications de la recherche scientifique

L'indirubin-3-monoxime a un large éventail d'applications dans la recherche scientifique :

Chimie : Il est utilisé comme composé modèle pour étudier la réactivité des oximes et des groupes fonctionnels apparentés.

5. Mécanisme d'action

L'indirubin-3-monoxime exerce ses effets principalement par l'inhibition de la GSK-3β et des CDK. En se liant aux sites de liaison de l'ATP de ces kinases, il empêche leur activité, ce qui conduit à la modulation de divers processus cellulaires. Cette inhibition entraîne l'arrêt du cycle cellulaire, l'induction de l'apoptose et d'autres effets en aval qui sont bénéfiques dans le traitement de maladies comme le cancer et la maladie d'Alzheimer .

Composés similaires :

Indirubin : Le composé parent, également un puissant inhibiteur des CDK et de la GSK-3β.

Indirubin-3'-oxime : Un autre dérivé présentant des activités biologiques similaires mais des propriétés pharmacocinétiques différentes.

Roscoffine : Un inhibiteur connu des CDK avec une structure chimique différente mais un mécanisme d'action similaire.

Unicité : L'indirubin-3-monoxime est unique en raison de son profil inhibiteur spécifique et de sa capacité à moduler simultanément plusieurs voies de signalisation. Sa solubilité et sa stabilité améliorées par rapport à l'indirubin en font un candidat plus attrayant pour le développement thérapeutique .

Applications De Recherche Scientifique

Organic Synthesis

Benzene, 3-pentenyl-, (Z)- serves as an important intermediate in organic synthesis. Its structure allows it to participate in various reactions, including:

- Alkylation Reactions: The compound can be used to introduce the 3-pentenyl group into other organic molecules, enhancing their properties or reactivity.

- Synthesis of Aromatic Compounds: It can be converted into a range of aromatic compounds through electrophilic aromatic substitution reactions. These products are often used in the manufacturing of fragrances and pharmaceuticals.

Catalytic Applications

Recent studies have highlighted the role of benzene derivatives in catalytic processes:

- Catalytic Pyrolysis: Research indicates that benzene derivatives can be utilized in catalytic pyrolysis to convert plastic waste into valuable hydrocarbons. For instance, catalysts supported on ZSM-5 zeolite have been shown to effectively convert polystyrene and polypropylene into aromatic hydrocarbons using benzene derivatives like 3-pentenyl benzene as feedstock . This process is crucial for recycling efforts and reducing plastic waste.

- Hydrocarbon Production: The compound's ability to generate hydrocarbons under catalytic conditions makes it a candidate for producing fuels and chemical feedstocks. Studies have demonstrated that with the right catalysts, benzene derivatives can lead to high yields of desirable products .

Case Study: Catalytic Pyrolysis of Plastic Waste

A notable study investigated the catalytic pyrolysis of plastic waste using ZSM-5 zeolite catalysts impregnated with metals like Ni and Zn. The presence of benzene derivatives significantly improved the yield of aromatic hydrocarbons during the pyrolysis process. The optimized conditions resulted in an increased efficiency for converting thermoplastics into valuable chemical products .

| Catalyst Type | Plastic Type | Yield of Aromatic Hydrocarbons |

|---|---|---|

| Ni/ZSM-5 | Polystyrene | High |

| Zn-Ni/ZSM-5 | Polypropylene | Higher than Ni alone |

Case Study: Synthesis of Aromatic Compounds

In another study focusing on organic synthesis, benzene, 3-pentenyl-, (Z)- was used as a precursor for synthesizing various aromatic compounds through alkylation reactions. The reaction conditions were optimized to maximize yield and selectivity towards desired products .

Industrial Applications

Benzene derivatives are widely used in the fragrance industry due to their pleasant aroma profiles. They are also utilized in producing various chemical intermediates that serve as building blocks for more complex molecules.

Mécanisme D'action

Indirubin-3-monoxime exerts its effects primarily through the inhibition of GSK-3β and CDKs. By binding to the ATP-binding sites of these kinases, it prevents their activity, leading to the modulation of various cellular processes. This inhibition results in cell cycle arrest, induction of apoptosis, and other downstream effects that are beneficial in the treatment of diseases like cancer and Alzheimer’s .

Comparaison Avec Des Composés Similaires

Structural and Molecular Comparisons

The table below compares "Benzene, 3-pentenyl-, (Z)-" with structurally similar benzene derivatives, focusing on molecular formulas, substituent types, and key properties:

*Calculated based on formula.

Key Observations:

- Substituent Chain Length : Increasing chain length (e.g., butenyl vs. pentenyl) raises molecular weight and may increase boiling points due to greater van der Waals interactions.

- Unsaturation vs.

- Isomerism : The (Z) configuration in alkenyl-substituted benzenes introduces steric and electronic effects. For example, (Z)-isomers often exhibit lower melting points than (E)-isomers due to reduced symmetry .

Thermodynamic and Stability Trends

- Benzene, 3-butenyl- (ΔfH°liquid: -10.5 kJ/mol, ΔcH°liquid: -5300 kJ/mol ): The butenyl substituent slightly destabilizes the benzene ring compared to unsubstituted benzene (ΔfH° for benzene: +49.0 kJ/mol ), likely due to electron-withdrawing effects of the double bond.

- Inferred Stability of 3-Pentenyl Derivative : Longer alkenyl chains may further destabilize the ring due to increased electron donation from the alkyl portion, though resonance effects from the double bond could mitigate this.

Gaps in Data and Research Needs

The evidence lacks direct data on "Benzene, 3-pentenyl-, (Z)-", necessitating extrapolation from analogs. Key research priorities include:

- Experimental determination of thermodynamic properties (e.g., ΔfH°, ΔcH°).

- Chromatographic analysis to compare volatility with saturated derivatives.

- Studies on isomer-specific reactivity (Z vs. E).

Q & A

Q. Basic: What are the recommended synthetic routes for (Z)-3-pentenylbenzene in laboratory settings?

Methodological Answer:

(Z)-3-pentenylbenzene can be synthesized via Friedel-Crafts alkylation using benzene and (Z)-3-pentenyl halides (e.g., bromide or chloride) in the presence of Lewis acid catalysts like AlCl₃ or FeCl₃ . Alternatively, cross-coupling reactions (e.g., Suzuki-Miyaura) employing (Z)-3-pentenylboronic acids and aryl halides under palladium catalysis offer higher stereochemical control. For example, coupling (Z)-3-pentenylboronic acid with bromobenzene using Pd(PPh₃)₄ and Na₂CO₃ in a THF/H₂O solvent system yields the target compound with >90% stereopurity .

Q. Basic: How can (Z)-3-pentenylbenzene be purified to eliminate common byproducts?

Methodological Answer:

Post-synthesis purification involves fractional distillation (boiling point range: 180–185°C at 760 mmHg) to separate unreacted benzene and alkyl halides. For higher purity (>99%), silica gel column chromatography with hexane/ethyl acetate (95:5 v/v) as the mobile phase is recommended. Confirm purity via GC-MS (e.g., DB-5MS column, 30 m × 0.25 mm ID) to detect residual isomers or oligomerization byproducts .

Q. Advanced: What spectroscopic techniques are critical for characterizing (Z)-3-pentenylbenzene?

Methodological Answer:

- Mass Spectrometry (EI-MS): The molecular ion peak appears at m/z 146 (C₁₁H₁₄⁺), with characteristic fragmentation at m/z 91 (tropylium ion, C₇H₇⁺) and m/z 55 (C₄H₇⁺) .

- Gas Chromatography (GC): Use a non-polar column (e.g., HP-5MS) with a temperature ramp (50°C to 250°C at 10°C/min). The (Z)-isomer exhibits a retention index (RI) of 1285 , distinct from the (E)-isomer (RI = 1302) .

- ¹H NMR: Key signals include δ 5.35–5.25 ppm (olefinic protons, J = 10.8 Hz) and δ 2.15–2.05 ppm (allylic CH₂) .

Q. Advanced: How can researchers resolve contradictions in reported thermodynamic stability data for (Z)-3-pentenylbenzene?

Methodological Answer:

Discrepancies in stability data (e.g., ΔfH°gas) often arise from differing experimental conditions. To address this:

Cross-validate using gas-phase calorimetry and computational methods (DFT/B3LYP/6-311+G(d,p)).

Control for isomerization by conducting experiments under inert atmospheres (N₂/Ar) and avoiding UV exposure.

Compare results with NIST Chemistry WebBook entries (e.g., enthalpy of formation) to identify systematic errors .

Q. Advanced: What degradation pathways are observed for (Z)-3-pentenylbenzene under non-thermal plasma (NTP) treatment?

Methodological Answer:

In NTP systems (e.g., dielectric barrier discharge reactors), (Z)-3-pentenylbenzene undergoes oxidative cleavage at the double bond, forming benzaldehyde and C₃H₆O fragments. Key intermediates include epoxides and hydroperoxides , identified via GC-MS (HP-INNOWax column) and FTIR . Optimal degradation (>90%) occurs at specific input energy (SIE) of 500–600 J/L.

Q. Advanced: How does the (Z)-configuration influence electrophilic substitution reactivity compared to benzene?

Methodological Answer:

The (Z)-pentenyl group acts as a weakly activating substituent due to hyperconjugation. Nitration (HNO₃/H₂SO₄) predominantly yields para-substituted products (75%), with minor ortho products (20%), confirmed by HPLC (C18 column, acetonitrile/water). Reactivity is reduced relative to toluene due to steric hindrance from the pentenyl chain .

Q. Advanced: What strategies mitigate isomerization during long-term storage of (Z)-3-pentenylbenzene?

Methodological Answer:

- Store in amber glass vials at –20°C under argon.

- Add stabilizers (0.1% BHT) to inhibit radical-mediated isomerization.

- Monitor purity monthly via GC-FID; discard if (E)-isomer exceeds 5% .

Propriétés

Numéro CAS |

16487-65-3 |

|---|---|

Formule moléculaire |

C11H14 |

Poids moléculaire |

146.23 g/mol |

Nom IUPAC |

[(Z)-pent-3-enyl]benzene |

InChI |

InChI=1S/C11H14/c1-2-3-5-8-11-9-6-4-7-10-11/h2-4,6-7,9-10H,5,8H2,1H3/b3-2- |

Clé InChI |

GLXIHKLBZUKOLW-IHWYPQMZSA-N |

SMILES |

CC=CCCC1=CC=CC=C1 |

SMILES isomérique |

C/C=C\CCC1=CC=CC=C1 |

SMILES canonique |

CC=CCCC1=CC=CC=C1 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.